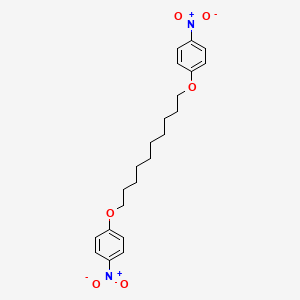

1,10-Bis(4-nitrophenoxy)decane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[10-(4-nitrophenoxy)decoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUFPXYJHPHCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38201-80-8 | |

| Record name | 1,10-BIS(4-NITROPHENOXY)DECANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Bis Nitrophenoxy Alkane Compounds in Contemporary Chemical Science

Bis(nitrophenoxy)alkane compounds represent a class of molecules characterized by two nitrophenoxy groups linked by an alkane chain of varying length. These compounds are of considerable interest in contemporary chemical science due to their versatile nature. The presence of the nitro groups makes them valuable intermediates for further chemical transformations. For instance, the nitro groups can be readily reduced to form amino groups, thereby converting the dinitro compound into a diamine. These resulting diamines are essential monomers for the synthesis of a wide range of polymers, including polyamides and polyimides, which are known for their excellent thermal and mechanical properties. researchgate.netnih.gov

The length and nature of the alkane chain connecting the two nitrophenoxy moieties play a crucial role in determining the physical properties of the resulting materials. Shorter chains, as seen in compounds like 1,2-Bis(4-nitrophenoxy)ethane nih.gov and 1,4-Bis(4-nitrophenoxy)butane nih.govchemspider.comresearchgate.net, create more rigid structures, while longer chains, such as the decane (B31447) chain in 1,10-Bis(4-nitrophenoxy)decane, introduce greater flexibility. This tunability allows for the fine-tuning of properties such as solubility, melting point, and glass transition temperature in the final polymers.

Table 1: Comparison of Bis(nitrophenoxy)alkane Compounds

| Compound Name | CAS Number | Molecular Formula | Spacer Length |

|---|---|---|---|

| 1,2-Bis(4-nitrophenoxy)ethane | 14467-69-7 | C14H12N2O6 | 2 carbons |

| 1,4-Bis(4-nitrophenoxy)butane | 14467-68-6 | C16H16N2O6 | 4 carbons |

| This compound | 38201-80-8 | C22H28N2O6 | 10 carbons |

| 1,10-Bis(3-nitrophenoxy)decane | 5226-71-1 | C22H28N2O6 | 10 carbons |

Research Significance of Long Chain Aryl Ether Derivatives As Synthetic Intermediates

Long-chain aryl ether derivatives are a significant class of compounds that serve as pivotal intermediates in organic synthesis. jsynthchem.com The ether linkage provides chemical stability, while the long alkyl chain imparts flexibility and influences the material's morphology. The aromatic rings can be functionalized with various groups, such as the nitro groups in 1,10-Bis(4-nitrophenoxy)decane, which can then be transformed to create more complex molecules. scientificupdate.com

The synthesis of these aryl ethers is often achieved through Williamson etherification or transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. scientificupdate.comorganic-chemistry.org These methods allow for the controlled construction of these molecules with a high degree of precision.

The resulting long-chain aryl ether derivatives are precursors to a variety of materials. For example, they are used in the synthesis of liquid crystals, where the combination of a rigid aromatic core and a flexible aliphatic chain is essential for the formation of mesophases. Furthermore, the conversion of terminal nitro groups to other functionalities opens up pathways to create photosensitive materials, high-performance polymers, and even biologically active molecules. nih.gov The long alkyl chains can also enhance solubility in organic solvents, facilitating processing and characterization. acs.org

Historical Context and Evolution of Dinitro Compound Precursors in Polymer Chemistry

Established Synthetic Pathways

The predominant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of ether synthesis.

The synthesis of this compound is typically accomplished via the Williamson ether synthesis, a classic and versatile SNAr reaction. researchgate.netnih.gov This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. nih.gov In this specific case, the sodium or potassium salt of 4-nitrophenol (B140041) (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon atoms of a 1,10-dihalodecane. The presence of the electron-withdrawing nitro group in the para position of the phenol (B47542) is crucial, as it activates the aromatic ring towards nucleophilic attack, a key requirement for the SNAr mechanism. jk-sci.com

A common experimental procedure involves reacting 4-nitrophenol with 1,10-dibromodecane (B1670030) in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to ensure a reasonable reaction rate.

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to enhance the efficiency of the synthesis.

Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating the phenol to form the more nucleophilic phenoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, thereby increasing the reactivity of the nucleophile. numberanalytics.com For the synthesis of aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used. jk-sci.com

Temperature: The reaction rate is significantly influenced by temperature. While higher temperatures generally accelerate the reaction, they can also lead to side reactions, such as elimination, which would reduce the yield of the desired ether. numberanalytics.com Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial.

Catalysis: While not always necessary for activated systems, the use of phase transfer catalysts can improve reaction efficiency, especially when dealing with reactants that have different solubilities. numberanalytics.com

Microwave Irradiation: A modern approach to accelerate the synthesis of diaryl ethers is the use of microwave irradiation. researchgate.netnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields. nih.govscilit.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netkoreascience.kr

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes nih.govscilit.com |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires high-boiling polar aprotic solvents numberanalytics.com | Can sometimes be performed solvent-free researchgate.netkoreascience.kr |

| Yield | Generally good | Often higher nih.gov |

Precursor Chemistry and Feedstock Considerations

The successful synthesis of this compound relies on the availability and purity of its key precursors.

1,10-Dihalodecanes, such as 1,10-dichlorodecane (B1670031) or 1,10-dibromodecane, are essential electrophilic partners in the Williamson ether synthesis. 1,10-Dichlorodecane can be synthesized from 1,10-decanediol (B1670011). chemicalbook.com There are several methods to produce 1,10-decanediol, including the reduction of sebacic acid or its esters. google.com One method involves the esterification of sebacic acid with decanediol followed by hydrogenation. google.com Another approach utilizes 9-decenoates as a starting material, proceeding through an epoxidation and subsequent transfer hydrogenation. google.com A green and efficient method has also been developed to produce 1,10-decanediol diacetate from furfural. rsc.org

The phenolic reactant, 4-nitrophenol, plays a critical role in the formation of the ether linkage. The hydroxyl group of the phenol is deprotonated by a base to form the 4-nitrophenoxide ion. This ion acts as a potent nucleophile. francis-press.com The presence of the nitro group in the para position of the benzene (B151609) ring is highly activating for nucleophilic aromatic substitution. This electron-withdrawing group stabilizes the negative charge in the transition state of the SNAr reaction, thereby facilitating the displacement of the halide from the decane (B31447) chain.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and other diaryl ethers, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation offers a significant advantage in terms of reduced reaction times and energy consumption. numberanalytics.com This can lead to a more sustainable process.

Phase Transfer Catalysis: The use of phase transfer catalysts can enable the reaction to proceed under milder conditions and with less solvent. numberanalytics.com This is particularly useful when the reactants have low mutual solubility.

Solvent-Free or Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. In some cases, microwave-assisted syntheses of diaryl ethers can be conducted without any solvent. researchgate.netkoreascience.kr

Catalyst-Free Methods: Research has shown that for certain activated systems, the microwave-assisted synthesis of diaryl ethers can proceed efficiently without the need for a catalyst. nih.govscilit.com This simplifies the purification process and reduces waste.

Comparative Analysis of Synthetic Routes for Related Bis(nitrophenoxy)alkane Analogues

The synthesis of bis(nitrophenoxy)alkane analogues, including the target compound this compound, predominantly relies on the Williamson ether synthesis. This classical method involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing bis(nitrophenoxy)alkanes, this translates to the reaction of a nitrophenoxide with a dihaloalkane.

Variations of the Williamson ether synthesis, such as those employing phase-transfer catalysis (PTC) or microwave assistance, have been developed to enhance reaction rates and yields. organic-chemistry.orgcrdeepjournal.orgresearchgate.net The Ullmann condensation, another key method for forming diaryl ethers, can also be adapted for the synthesis of these compounds, typically involving a copper-catalyzed reaction between a phenol and an aryl halide. researchgate.net

A comparative analysis of these synthetic routes reveals trade-offs in terms of reaction conditions, yields, and substrate scope. The following table provides a summary of different synthetic strategies for preparing bis(nitrophenoxy)alkane analogues, highlighting the key parameters of each method.

Interactive Data Table: Comparative Analysis of Synthetic Routes for Bis(nitrophenoxy)alkane Analogues

| Synthetic Route | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Williamson Ether Synthesis | 4-Nitrophenol, 1,10-Dibromodecane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. - 100 | 12 - 24 h | Moderate to High | masterorganicchemistry.com |

| Phase-Transfer Catalysis (PTC) | 4-Nitrophenol, 1,10-Dibromodecane | Tetrabutylammonium (B224687) Bromide (TBAB) / NaOH | Dichloromethane/Water | 25 - 40 | 4 - 8 h | High | organic-chemistry.orgcrdeepjournal.org |

| Microwave-Assisted Williamson Synthesis | o-Nitrophenol, Diethylene glycol ditosylate | Potassium Carbonate (K2CO3) | DMF | 90 | 75 min | 84 | |

| Ullmann-type Condensation | 4-Chloronitrobenzene, Phenol | Copper/Potassium Hydroxide (KOH) | Pyridine | 150 - 200 | 12 - 24 h | Moderate | researchgate.net |

| Microwave-Assisted Catalyst-Free Synthesis | Electron-deficient aryl halides, Phenols | - | DMSO | 150 - 200 | 5 - 10 min | High to Excellent | nih.govresearchgate.net |

Detailed Research Findings:

The classical Williamson ether synthesis offers a straightforward approach. The reaction of two equivalents of 4-nitrophenol with one equivalent of 1,10-dibromodecane in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMF is a common strategy. masterorganicchemistry.comwikipedia.org While reliable, this method often requires relatively long reaction times and elevated temperatures to ensure complete disubstitution and achieve high yields. A significant challenge is the potential for the formation of mono-substituted byproducts, which necessitates careful control of stoichiometry and reaction conditions.

Phase-transfer catalysis (PTC) has emerged as a powerful modification of the Williamson synthesis for this class of compounds. organic-chemistry.orgcrdeepjournal.org By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), the phenoxide ions are transferred from the aqueous or solid phase to the organic phase containing the dihaloalkane. This technique often leads to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and improved yields by facilitating the reaction at the interface of the two phases. organic-chemistry.org

Microwave-assisted synthesis represents a further advancement, significantly reducing reaction times from hours to minutes. mdpi.com The focused heating provided by microwave irradiation can dramatically accelerate the rate of the Williamson ether synthesis. For instance, the synthesis of a related bis(2-nitrophenoxy) ether from o-nitrophenol and diethylene glycol ditosylate was achieved in just 75 minutes with an 84% yield using potassium carbonate as the base in DMF. This method is also amenable to catalyst-free conditions in some cases, particularly when reacting electron-deficient aryl halides with phenols in a polar solvent like DMSO. nih.govresearchgate.net

The Ullmann condensation provides an alternative, albeit often more demanding, route. researchgate.net This method typically requires a copper catalyst and high temperatures to couple an aryl halide with a phenol. For the synthesis of bis(nitrophenoxy)alkanes, this would involve the reaction of a diol with an excess of a nitro-substituted aryl halide. The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution. However, the harsh conditions can sometimes lead to side reactions and lower yields compared to the optimized Williamson approaches.

Derivatization Chemistry and Functionalization Strategies of 1,10 Bis 4 Nitrophenoxy Decane

Conversion to Aromatic Diamines: A Key Transformative Pathway

The most fundamental transformation of 1,10-bis(4-nitrophenoxy)decane is the reduction of its two nitro groups to form the corresponding diamine, 1,10-bis(4-aminophenoxy)decane. This diamine is a crucial building block for high-performance polymers and other complex molecular architectures.

Exploration of Catalytic Hydrogenation and Chemical Reduction Methods for Nitro Group Transformation

The conversion of the nitro groups to primary amines is typically achieved through established reduction methodologies.

Catalytic Hydrogenation: This is a widely used method for the clean and efficient reduction of nitroarenes. The process involves treating a solution of this compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under controlled pressure and temperature to ensure complete conversion. A kinetic analysis of similar nitroarene hydrogenations has shown the reaction can proceed through a condensation mechanism where an azo-dimer intermediate is formed and then rapidly consumed to yield the desired primary amine. rsc.org

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A classic method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This method is robust and effective for nitro group reduction, though it requires stoichiometric amounts of the metal salt and subsequent neutralization and purification steps to remove tin byproducts. Other reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or iron (Fe) powder in acidic medium, are also viable options for this transformation.

Process Efficiency and Selectivity in Diamine Formation

The choice of reduction method often depends on the desired scale, purity requirements, and available equipment.

Efficiency: Catalytic hydrogenation is generally preferred for its high efficiency and cleaner reaction profile, producing water as the primary byproduct. Yields for this type of transformation are often high to quantitative, provided the reaction goes to completion.

Selectivity: A key advantage of catalytic hydrogenation with catalysts like palladium is the high chemoselectivity for the nitro group reduction without affecting the aromatic ether linkages or the alkyl chain. This ensures the integrity of the molecular backbone is maintained, resulting in the formation of the target diamine, 1,10-bis(4-aminophenoxy)decane, with high purity.

The resulting diamine is a stable, crystalline solid. The crystal structure of the related 1,10-bis(2-aminophenoxy)decane reveals a centrosymmetric molecule where the packing is controlled by various hydrogen bonds. researchgate.net

Chemical Modifications and Analog Design

Beyond reduction to the diamine, the core structure of this compound can be systematically altered to tune its physical and chemical properties. This is primarily achieved by modifying the length of the alkane spacer or by introducing different functional groups.

Synthesis of Homologous Bis(nitrophenoxy)compounds with Varied Alkane Spacer Lengths

A common strategy for modifying the properties of this class of compounds is to synthesize homologous series with different alkane spacer lengths. This is typically achieved via a Williamson ether synthesis, reacting 4-nitrophenol (B140041) with a dihaloalkane of the desired length (e.g., 1,4-dibromobutane, 1,6-dibromohexane) in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). nih.gov

This approach allows for precise control over the distance and flexibility between the two terminal aromatic rings, which can significantly influence the material properties of subsequent polymers or the binding characteristics of macrocycles derived from them.

| Compound Name | Alkane Spacer Length |

| 1,4-Bis(4-nitrophenoxy)butane | 4 |

| 1,6-Bis(4-nitrophenoxy)hexane | 6 |

| 1,8-Bis(4-nitrophenoxy)octane | 8 |

| This compound | 10 |

| 1,12-Bis(4-nitrophenoxy)dodecane | 12 |

This table showcases a homologous series of bis(nitrophenoxy)alkanes, demonstrating the systematic variation of the flexible alkane spacer.

Introduction of Diverse Functional Groups via Chemical Transformations

Further functionalization can introduce a wide array of chemical properties. While direct modification of the nitro-containing aromatic ring can be challenging, the precursor, 4-nitrophenol, or the resulting diamine, 1,10-bis(4-aminophenoxy)decane, offer more versatile platforms for introducing new functionalities. For instance, starting with a substituted 4-nitrophenol allows for the incorporation of groups like halogens or alkyls onto the aromatic ring before the synthesis of the bis(nitrophenoxy)alkane.

More commonly, the highly reactive amino groups of 1,10-bis(4-aminophenoxy)decane are used as handles for further derivatization.

Derivatization for Enhanced Reactivity and Specific Research Applications

The derivatives of this compound, particularly its diamine form, are valuable in materials science and supramolecular chemistry.

The primary application of 1,10-bis(4-aminophenoxy)decane is as a monomer for the synthesis of high-performance polymers. Its two primary amine functionalities readily react with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, and polyureas, respectively. The long, flexible decamethylene spacer imparts solubility and processability to the resulting polymers while maintaining good thermal stability conferred by the aromatic backbone.

For example, the reaction of 1,10-bis(4-aminophenoxy)decane with a diacyl chloride, such as terephthaloyl chloride, in a polycondensation reaction would yield a polyamide. The properties of this polymer are directly influenced by the long alkyl chain of the diamine monomer.

| Reactant A | Reactant B | Resulting Polymer Class |

| 1,10-Bis(4-aminophenoxy)decane | Diacyl Chloride | Polyamide |

| 1,10-Bis(4-aminophenoxy)decane | Dianhydride | Polyimide |

| 1,10-Bis(4-aminophenoxy)decane | Diisocyanate | Polyurea |

This table illustrates the use of the derived diamine as a monomer in the synthesis of various classes of polymers.

Furthermore, the diamine can be used to synthesize more complex structures like macrocycles or cavitands, which have applications in host-guest chemistry and molecular sensing. The specific length and flexibility of the decane (B31447) chain are crucial in defining the size and shape of the molecular cavity in such structures.

Theoretical and Computational Investigations of 1,10 Bis 4 Nitrophenoxy Decane and Analogues

Quantum Chemical Studies for Electronic Structure and Reactivity Predictions

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 1,10-Bis(4-nitrophenoxy)decane. These studies provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of medium to large-sized molecules like this compound due to its balance of accuracy and computational cost.

Initial models for DFT calculations are often built upon experimental crystallographic data. For this compound, X-ray diffraction has revealed that the molecule crystallizes in a centrosymmetric conformation. nih.govresearchgate.net In a typical DFT study, the geometry of an isolated molecule would be optimized to find its lowest energy conformation in the gas phase. This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy.

Commonly used functionals such as B3LYP or PBE0, combined with a suitable basis set like 6-311++G(d,p), are employed for these optimizations. pitt.edu The resulting optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the torsional angles involving the ether linkages and the conformation of the decamethylene chain.

Beyond the geometry, DFT calculations yield crucial energetic information. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. For molecules with nitro groups like this compound, the LUMO is expected to be localized on the nitrophenoxy moieties, reflecting their electron-withdrawing nature.

A hypothetical DFT study on this compound might yield the following data:

| Parameter | Calculated Value (Hypothetical) | Significance |

| Total Energy | -1523.45 Hartree | Thermodynamic stability |

| HOMO Energy | -7.89 eV | Ionization potential |

| LUMO Energy | -2.45 eV | Electron affinity |

| HOMO-LUMO Gap | 5.44 eV | Electronic excitation energy, reactivity |

| Dipole Moment | 8.5 D | Polarity and intermolecular interactions |

Ab Initio Molecular Orbital Calculations for Reaction Mechanisms and Transition States

While DFT is excellent for ground-state properties, ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often preferred for their accuracy in describing reaction mechanisms and transition states, albeit at a higher computational expense.

For a molecule like this compound, ab initio methods could be used to study potential decomposition pathways under thermal or photochemical conditions. For instance, the cleavage of the ether bond or reactions involving the nitro group could be investigated. This involves mapping the potential energy surface along a chosen reaction coordinate to locate the transition state structure—the energy maximum along the minimum energy path connecting reactants and products. The energy of this transition state determines the activation energy of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Behavior

The long and flexible decamethylene chain of this compound allows for a vast number of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and to study the collective behavior of many molecules, such as self-assembly.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

A typical MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and running the simulation for a period ranging from nanoseconds to microseconds. Analysis of the resulting trajectory can reveal the preferred conformations of the decamethylene chain (e.g., all-trans vs. gauche conformations) and the relative orientations of the two nitrophenoxy groups.

Furthermore, MD simulations are invaluable for studying how these molecules might self-assemble into larger, ordered structures, such as monolayers or liquid crystalline phases. nih.gov By simulating a large number of molecules, one can observe the spontaneous formation of ordered domains and analyze the intermolecular interactions (e.g., van der Waals forces, pi-pi stacking between the aromatic rings) that drive this process.

Computational Approaches to Elucidate Structure-Property Relationships

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound and its analogues, this involves understanding how modifications to the molecular structure affect its physical and chemical characteristics.

Quantitative Structure-Property Relationship (QSPR) models are a prime example of this approach. mdpi.com In a QSPR study, one would first compute a set of molecular descriptors for a series of related molecules. These descriptors can range from simple constitutional indices (e.g., molecular weight) to more complex quantum chemical parameters. For instance, one could synthesize and/or model a series of bis(4-nitrophenoxy)alkanes with varying alkane chain lengths (e.g., octane, nonane, undecane).

The next step is to correlate these descriptors with an experimentally measured property, such as melting point, solubility, or a parameter related to its performance in a specific application. Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that can predict the property for new, un-synthesized molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation.

For this compound, Time-Dependent DFT (TD-DFT) is a common method for predicting the UV-Visible absorption spectrum. pitt.edu This calculation yields the excitation energies and oscillator strengths of electronic transitions. The strong absorption in the UV region would be attributed to π-π* transitions within the nitrophenoxy chromophores.

Vibrational spectroscopy is another area where computation provides valuable insights. DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the C-O-C ether linkage, the N=O bonds of the nitro group, and the various C-H bonds of the alkane chain can be identified.

A hypothetical comparison of calculated and experimental vibrational frequencies is shown below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Hypothetical) |

| Aromatic C-H stretch | 3105 | 3090 |

| Aliphatic C-H stretch | 2935, 2860 | 2920, 2850 |

| Asymmetric NO₂ stretch | 1520 | 1510 |

| Symmetric NO₂ stretch | 1345 | 1335 |

| Aryl-O-C stretch | 1250 | 1240 |

The close agreement between the calculated and hypothetical experimental data would lend confidence to the computational model and the interpretation of the experimental spectrum.

Lack of Specific Data on 1,10-Bis(4-aminophenoxy)decane Derivatives in Advanced Materials

A comprehensive search of publicly available scientific literature and research databases has revealed a significant lack of specific data concerning the applications of 1,10-Bis(4-aminophenoxy)decane and its amino derivative in the formulation of polyimides and epoxy systems as outlined in the provided article structure.

While the fundamental chemical structure of 1,10-Bis(4-aminophenoxy)decane—an aromatic diamine featuring a flexible decamethylene spacer—suggests its potential as a monomer for high-performance polymers, specific research detailing its use and the properties of the resulting materials is not readily accessible. The provided outline focuses on the applications of its diamine derivative, 1,10-Bis(4-aminophenoxy)decane, in advanced materials science, particularly in the development of polyimides and epoxy systems.

The scientific community has extensively investigated the structure-property relationships of polyimides and epoxy resins derived from various aromatic diamines containing flexible spacers. This body of research provides a strong theoretical framework for predicting the potential characteristics of materials derived from 1,10-Bis(4-aminophenoxy)decane. However, without direct experimental data, any discussion would remain speculative and would not meet the required standard of a scientifically accurate and detailed article.

The intended article sections and subsections are as follows:

Applications in Advanced Materials Science7.1. Polyimides: High Performance Polymers Derived from 1,10 Bis 4 Aminophenoxy Decane Derivative 7.1.1. Design and Synthesis of Processable High Performance Polyimides7.1.2. Influence of Aliphatic Spacer Length on Glass Transition Temperature and Thermomechanical Properties7.1.3. Strategies for Improving Solubility and Melt Processability of Polyimides7.2. Epoxy Systems and Hybrid Materials7.2.1. Utilization of Aromatic Diamine Derivatives As Curing Agents for Epoxy Resins7.2.2. Synthesis and Characterization of Epoxy Amine Cured Films and Blends

Liquid Crystalline Materials Development

The development of liquid crystalline materials is a field of intensive research, driven by the unique electro-optical properties of these materials. Liquid crystal dimers, consisting of two rigid mesogenic (liquid crystal-forming) units linked by a flexible spacer, are of particular interest. The structure of 1,10-Bis(4-nitrophenoxy)decane fits this molecular architecture.

Design Principles for Mesogenic Properties in Decane-Spaced Liquid Crystal Dimers

The exhibition of liquid crystalline phases, or mesophases, in dimeric molecules is governed by several key design principles. The interplay between the rigid mesogenic units and the flexible spacer is critical in determining the material's properties.

Spacer Length: The length of the flexible spacer dictates the degree of coupling between the two mesogenic units. For very short spacers, the two cores are strongly coupled and the dimer behaves more like a single, larger rigid molecule. scilit.com With a longer spacer like decane (B31447), the mesogenic units have more independent mobility, which can favor the formation of smectic phases where molecules are organized into layers.

Structure-Mesophase Relationship and Orientational Ordering Studies

The relationship between the molecular structure of a compound and the type of mesophase it forms is a central theme in liquid crystal research. While specific mesophase studies on this compound are not extensively reported, its solid-state structure provides some insights.

A crystallographic study of this compound reveals that in the solid crystalline state, the molecule is located about a crystallographic inversion center, meaning it has a centrosymmetric structure. researchgate.net The central part of the decane spacer in some molecules in the crystal lattice is disordered. researchgate.net The molecules pack in sheets. researchgate.net For this compound to form a liquid crystal phase, upon heating, the crystalline lattice must break down into a state with retained orientational order. Given its linear shape from the even-numbered spacer, a nematic phase would be the most probable mesophase.

The orientational order in a potential nematic phase would be characterized by the alignment of the long molecular axes of the this compound molecules along a common direction, known as the director. The degree of this alignment can be influenced by external electric or magnetic fields.

| Feature | Structural Detail | Implication for Mesophase |

| Spacer | Decamethylene (10 carbons) | Even-numbered, promotes linear shape |

| Mesogen | 4-nitrophenoxy | Rigid, polar group |

| Symmetry | Centrosymmetric in solid state | Opposing dipoles in extended form |

| Overall Shape | Elongated, rod-like | Favors nematic phase formation |

Table 1: Predicted Structure-Property Relationships for this compound

Investigation of Electro-Optical Properties in Polymer Dispersed Liquid Crystal Systems

Polymer Dispersed Liquid Crystal (PDLC) systems are composite materials where micro-droplets of a liquid crystal are dispersed within a solid polymer matrix. koreascience.krmateriability.com These films can be switched from an opaque, light-scattering state to a transparent state by applying an external electric field. koreascience.kr

The operating principle relies on the refractive index mismatch between the liquid crystal droplets and the polymer binder. In the "off" state (no voltage), the liquid crystal molecules within the droplets are randomly oriented, leading to a variation in refractive indices that scatters light. When a voltage is applied, the liquid crystal molecules align with the electric field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent. koreascience.kr

While there are no specific studies detailing the use of this compound in PDLCs, a liquid crystal with its properties could theoretically be incorporated. The performance of such a PDLC film would depend on factors like its refractive indices, dielectric anisotropy, and resistivity, and how these compare with the chosen polymer matrix. The electro-optical characteristics, such as driving voltage and switching times, are also influenced by the droplet size and the anchoring of the liquid crystal molecules at the polymer interface. koreascience.krresearchgate.net

| Property | Description | Relevance to PDLC Performance |

| Driving Voltage | The voltage required to switch the PDLC from opaque to transparent. | Lower voltages are desirable for energy efficiency. |

| Contrast Ratio | The ratio of light transmission in the transparent state to the opaque state. | A high contrast ratio is crucial for display and window applications. |

| Response Time | The speed at which the PDLC switches between states. | Fast response times are necessary for video-rate displays. |

| Hysteresis | The difference in the voltage-transmittance curve upon increasing and decreasing voltage. | Low hysteresis is needed for stable and repeatable operation. |

Table 2: Key Electro-Optical Properties of PDLC Films

Emerging Applications in Porous Organic Frameworks and Other Functional Materials

Beyond liquid crystals, the structural motifs present in this compound could be relevant in other areas of advanced materials. Porous Organic Frameworks (POFs) are a class of materials characterized by high surface areas and tunable porosity, making them suitable for applications such as gas storage and separation.

While there is no direct evidence of this compound being used as a building block for POFs, molecules with similar rigid aromatic units and flexible linkers are employed in the synthesis of these materials. The nitro groups could potentially be chemically modified to create reactive sites for polymerization into a framework structure. Furthermore, the aromatic rings could contribute to the framework's stability and its affinity for certain guest molecules through pi-pi stacking interactions.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Directions

The primary academic contribution to the understanding of 1,10-Bis(4-nitrophenoxy)decane lies in the detailed elucidation of its molecular structure through single-crystal X-ray diffraction. The synthesis via a Williamson ether synthesis approach, reacting p-nitrophenol and 1,10-dibromodecane (B1670030), has been established as a viable route to obtaining this compound with a good yield of 86%. The reported melting point is in the range of 351-352 K.

The crystal structure analysis has revealed that this compound crystallizes in the triclinic space group P -1. The molecule possesses a center of symmetry, with the decane (B31447) chain adopting a largely extended conformation. The crystal packing is characterized by the formation of sheets of molecules. This detailed structural information is invaluable for computational modeling and for predicting the material's physical properties.

Future research should aim to build upon this foundational knowledge. A primary direction would be the systematic investigation of the impact of the flexible decane chain and the terminal nitro groups on the compound's properties. This could involve the synthesis of analogues with varying chain lengths or different substituent groups on the phenyl rings to establish structure-property relationships.

Unresolved Challenges and Open Questions in the Chemistry of this compound

Despite the precise knowledge of its solid-state structure, several aspects of the chemistry of this compound remain unresolved. A significant gap in the current body of knowledge is the lack of comprehensive spectroscopic and thermal analysis data. While the fundamental structure is known, detailed experimental characterization through techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a more complete picture of its electronic and vibrational properties.

Furthermore, a detailed investigation of its thermal behavior using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is needed to understand its thermal stability and identify any potential phase transitions beyond its melting point.

Another open question pertains to its conformational flexibility in solution. While the crystal structure shows a specific conformation, its behavior in different solvents is not documented. Understanding the conformational dynamics in the solution phase is crucial for exploring its potential in areas such as host-guest chemistry and self-assembly.

Future Opportunities in Advanced Derivatization and Functional Materials Development

The structure of this compound presents several opportunities for the development of advanced functional materials through derivatization. The two terminal nitro groups are key functional handles that can be chemically modified. For instance, reduction of the nitro groups to amines would yield 1,10-Bis(4-aminophenoxy)decane, a molecule with two reactive primary amine functionalities. This diamine could serve as a monomer for the synthesis of a variety of polymers, such as polyamides, polyimides, or polyureas, potentially leading to new materials with interesting thermal and mechanical properties.

The flexible decane linker is another feature that can be exploited. The length and nature of the spacer can be systematically varied to tune the properties of the resulting materials. For example, incorporating more rigid or more flexible linkers could influence the liquid crystalline properties or the self-assembly behavior of the derivatives. The synthesis of a homologous series of bis(4-nitrophenoxy)alkanes with different alkane chain lengths could lead to the discovery of novel liquid crystals.

Interdisciplinary Research Prospects for Supramolecular Architectures and Sensing Platforms

The molecular architecture of this compound, with its electron-deficient aromatic rings and flexible hydrophobic chain, makes it an interesting candidate for interdisciplinary research in supramolecular chemistry and chemical sensing.

In the realm of supramolecular chemistry, this molecule could act as a guest in various host systems, such as cyclodextrins or calixarenes. The formation of inclusion complexes could modify its solubility and photophysical properties, opening up possibilities for the development of responsive materials. Conversely, it could also act as a building block for the self-assembly of larger supramolecular architectures through non-covalent interactions like π-π stacking of the nitrophenyl groups.

For sensing applications, the electron-deficient nature of the nitrophenyl groups suggests that this molecule could be explored as a component in charge-transfer complexes. Interaction with electron-rich analytes could lead to a colorimetric or fluorescent response, forming the basis for a chemical sensor. Derivatization of the molecule with specific recognition units could lead to the development of selective sensors for various ions or small molecules. The long decane chain could also be utilized to form self-assembled monolayers on surfaces, creating functionalized interfaces for sensing applications.

Q & A

Basic Research Questions

Q. What experimental techniques are employed to determine the crystal structure of 1,10-Bis(4-nitrophenoxy)decane?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) using a Stoe IPDS II diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K. Data collection and reduction were performed with X-AREA software, while structure solution and refinement utilized SHELXS97 and SHELXL97, respectively. The refinement quality is indicated by R-factors (R = 0.054, wR = 0.132) .

Q. How is the molecular conformation characterized in crystallographic studies?

- Methodological Answer : The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.1806 Å, b = 14.9460 Å, c = 16.1127 Å, and angles α = 114.370°, β = 94.322°, γ = 103.861°. Displacement ellipsoids (drawn at 50% probability) and constrained H-atom positions reveal the molecular geometry and packing efficiency (Z = 4) .

Q. What software tools are essential for crystallographic analysis of this compound?

- Methodological Answer : Critical tools include X-AREA for data collection and reduction, SHELXS97 for structure solution, SHELXL97 for refinement, and XPinSHELXTL for molecular visualization. These tools ensure precise determination of atomic coordinates and thermal displacement parameters .

Advanced Research Questions

Q. What methodologies address data discrepancies during crystallographic refinement?

- Methodological Answer : Refinement against F² with weighted R-factors (wR) accounts for all reflections, including negative F² values. Application of 8 geometric restraints stabilizes underdetermined parameters, while difference Fourier maps locate secondary atom sites. The goodness-of-fit (S = 0.83) and residual electron density (σmax = 0.33 e Å⁻³) validate refinement accuracy .

Q. How can orthogonal experimental design optimize synthesis or purification conditions?

- Methodological Answer : Orthogonal arrays can systematically vary parameters (e.g., temperature, solvent ratio, reaction time) to identify optimal conditions. For example, this method was applied to optimize extraction processes by analyzing the influence of variables on yield, a strategy adaptable to synthesis scaling or crystallization trials .

Q. How do crystallographic displacement parameters inform molecular dynamics?

- Methodological Answer : Isotropic displacement parameters (Uiso = 0.27–0.33 e Å⁻³) quantify atomic vibration amplitudes, critical for modeling thermal motion and intermolecular interactions. These parameters, derived from refinement, are used in molecular dynamics simulations to predict stability and reactivity .

Q. How to validate crystallographic data reliability with high Rint values?

- Methodological Answer : A high Rint value (0.097) indicates merging errors due to crystal decay or absorption. Mitigation includes redundancy checks, multi-scan absorption corrections, and cross-validation using independent refinement models. Data with I > 2σ(I) (3,974 reflections) should be prioritized for final analysis .

Data Contradiction Analysis

Q. How to resolve conflicts between observed and calculated electron density maps?

- Methodological Answer : Discrepancies in electron density (e.g., σmax = 0.33 e Å⁻³) may arise from disorder or thermal motion. Strategies include applying restraints to bond lengths/angles, testing alternative occupancy models, and validating with Hirshfeld surface analysis. Constraints on H-atom positions (via riding models) reduce overfitting .

Tables for Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| Unit cell volume (ų) | 2125.7 | |

| R-factor (R) | 0.054 | |

| Weighted R-factor (wR) | 0.132 | |

| Restraints applied | 8 (geometric) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.